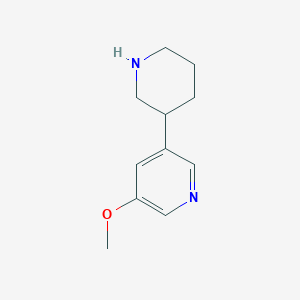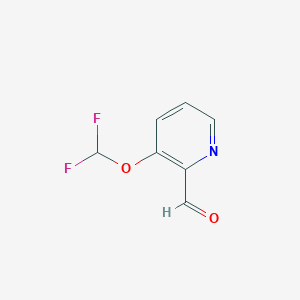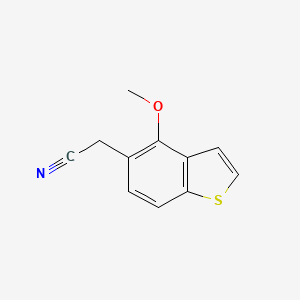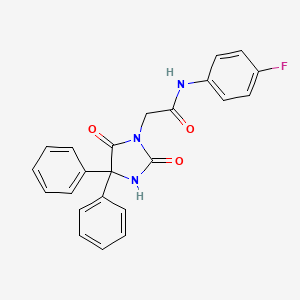
1-Methyl-3-(naphthalen-2-yl)-1h-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(naphthalen-2-yl)-1h-pyrazol-5-amine is an organic compound belonging to the class of naphthalenes. These compounds contain a naphthalene moiety, which consists of two fused benzene rings.
Méthodes De Préparation
The synthesis of 1-Methyl-3-(naphthalen-2-yl)-1h-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-naphthylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding pyrazole derivative. This intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
1-Methyl-3-(naphthalen-2-yl)-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Methyl-3-(naphthalen-2-yl)-1h-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(naphthalen-2-yl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .
Comparaison Avec Des Composés Similaires
1-Methyl-3-(naphthalen-2-yl)-1h-pyrazol-5-amine can be compared with other similar compounds, such as:
1-Methyl-3-(phenyl)-1h-pyrazol-5-amine: This compound has a phenyl group instead of a naphthalene moiety, which may result in different chemical and biological properties.
1-Methyl-3-(naphthalen-1-yl)-1h-pyrazol-5-amine: The position of the naphthalene moiety is different, which can affect the compound’s reactivity and interactions with other molecules.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H13N3 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
2-methyl-5-naphthalen-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C14H13N3/c1-17-14(15)9-13(16-17)12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,15H2,1H3 |
Clé InChI |
IHOAHWPFAFROIH-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)C2=CC3=CC=CC=C3C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-{Spiro[3.3]heptan-2-yl}ethan-1-amine](/img/structure/B13567024.png)




![5-methanesulfonyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13567067.png)

![4-{[2-(Trifluoromethyl)phenyl]methoxy}benzoicacid](/img/structure/B13567079.png)

![1-[1-(2-methylphenyl)ethyl]-3-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride](/img/structure/B13567082.png)
